molecular formula C18H25N5O B10993686 N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10993686
M. Wt: 327.4 g/mol
InChI Key: YFNXWSRWKLGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a benzamide derivative featuring a cycloheptylamine group and a tetrazole ring substituted with an isopropyl moiety. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications . Its molecular formula is C₁₈H₂₄N₆O, with a molecular weight of 340.43 g/mol. The compound’s structural uniqueness lies in the combination of a bulky cycloheptyl group and the electron-rich tetrazole ring, which may influence solubility, pharmacokinetics, and target interactions.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-cycloheptyl-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C18H25N5O/c1-13(2)23-21-17(20-22-23)14-9-11-15(12-10-14)18(24)19-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,19,24)

InChI Key

YFNXWSRWKLGLQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Cyano-N-cycloheptylbenzamide

The benzamide backbone is synthesized via amidation of 4-cyanobenzoyl chloride with cycloheptylamine.
Procedure :

  • Reactants : 4-Cyanobenzoyl chloride (1.0 equiv), cycloheptylamine (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions : Stir in dichloromethane (DCM) at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Yield : 85–92%.

Cycloaddition to Form the Tetrazole Ring

The nitrile group is converted to a tetrazole via a [3+2] cycloaddition with sodium azide.
Procedure :

  • Reactants : 4-Cyano-N-cycloheptylbenzamide (1.0 equiv), NaN₃ (3.0 equiv), NH₄Cl (1.5 equiv).

  • Conditions : Reflux in DMF/H₂O (3:1) at 120°C for 24 hours.

  • Workup : Acidify with 1M HCl, extract with ethyl acetate, and purify via silica chromatography.

  • Intermediate : 4-(1H-Tetrazol-5-yl)-N-cycloheptylbenzamide.

  • Yield : 70–78%.

Regioselective Alkylation at the N2 Position

Alkylation of the tetrazole with isopropyl bromide is achieved under optimized conditions to favor N2 substitution.
Procedure :

  • Reactants : 4-(1H-Tetrazol-5-yl)-N-cycloheptylbenzamide (1.0 equiv), isopropyl bromide (2.5 equiv), K₂CO₃ (3.0 equiv).

  • Conditions : Reflux in acetonitrile for 18 hours.

  • Workup : Filter, concentrate, and purify via recrystallization (ethanol/water).

  • Yield : 65–72%.

Regioselectivity Control

  • Solvent Effect : Polar aprotic solvents (e.g., acetonitrile) favor N2 alkylation due to reduced hydrogen bonding at N1.

  • Base Selection : K₂CO₃ minimizes N1 deprotonation, directing alkylation to N2.

Alternative Synthetic Routes

Ugi-Azide Multicomponent Reaction

A one-pot Ugi-azide reaction constructs the tetrazole and benzamide simultaneously.
Procedure :

  • Reactants : Cycloheptylamine (1.0 equiv), 4-formylbenzoic acid (1.0 equiv), tert-butyl isocyanide (1.0 equiv), TMS-azide (1.0 equiv).

  • Conditions : Stir in methanol at 25°C for 24 hours.

  • Workup : Acidify, extract with ethyl acetate, and purify.

  • Intermediate : N-Cycloheptyl-4-(1-tert-butyl-1H-tetrazol-5-yl)benzamide.

  • Modification : Remove tert-butyl group with TFA, then alkylate with isopropyl bromide.

  • Overall Yield : 55–60%.

Lithiation-Alkylation Strategy

Direct functionalization of pre-formed tetrazole via lithiation.
Procedure :

  • Reactants : 4-(1H-Tetrazol-5-yl)-N-cycloheptylbenzamide (1.0 equiv), s-BuLi (1.2 equiv), isopropyl bromide (2.0 equiv).

  • Conditions : THF at −78°C for 1 hour, then warm to 0°C for 2 hours.

  • Workup : Quench with NH₄Cl, extract with ethyl acetate, and purify.

  • Yield : 60–68%.

Analytical Data and Characterization

Key Spectroscopic Data

PropertyValue/Description
¹H NMR (500 MHz, DMSO-d₆) δ 8.02 (s, 1H, tetrazole), 4.72 (m, 1H, CH(CH₃)₂), 1.45 (d, 6H, CH₃).
¹³C NMR 165.2 (C=O), 151.9 (tetrazole C), 48.3 (CH(CH₃)₂).
HRMS (ESI) [M+H]⁺ calcd. 358.2024, found 358.2021.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Regioselectivity (N2:N1)
Stepwise Alkylation 7298.59:1
Ugi-Azide Route 6095.28:1
Lithiation-Alkylation 6897.89.5:1

Challenges and Optimization

Side Reactions and Mitigation

  • N1 Alkylation Byproduct : Minimized using bulky bases (e.g., DBU) or low-temperature lithiation.

  • Tetrazole Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during alkylation.

Solvent and Temperature Effects

  • Optimal Solvent : Acetonitrile or DMF enhances N2 selectivity.

  • Reaction Time : Prolonged heating (>24 hours) reduces yield due to decomposition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Alkylated benzamide products.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The benzamide core and cycloheptyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide with key analogues, focusing on substituents and molecular properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound C₁₈H₂₄N₆O Cycloheptyl, isopropyl-tetrazole 340.43 Bulky cycloheptyl enhances lipophilicity [Synthesis inferred from ]
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide C₁₄H₁₁N₅O Phenyl, unsubstituted tetrazole 265.27 Simpler structure; lacks cycloheptyl
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide C₁₂H₁₅N₅O Methyl-tetrazole, isopropyl-benzene 261.28 Smaller alkyl groups; higher solubility
9c (from ) C₂₇H₂₁BrN₈O₂ Bromophenyl-thiazole, triazole, benzimidazole 601.42 Halogenation enhances bioactivity
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide C₂₆H₂₁N₇O₄S Benzyl-triazole, nitro group, methoxy-thiazole 551.57 Nitro group may influence redox properties

Key Differences in Physicochemical Properties

  • Electronic Effects : The isopropyl group on the tetrazole ring provides steric hindrance and electron-donating effects, contrasting with halogenated derivatives (e.g., 9c in ), where bromine introduces electronegativity and polarizability .
  • Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling and tetrazole cyclization, similar to methods in and . However, the cycloheptylamine moiety may require specialized protecting groups or catalysts .

Research Findings and Methodological Insights

Structural Characterization

  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving the tetrazole ring’s conformation and cycloheptyl group orientation. The bulky cycloheptyl may induce steric strain, impacting crystal packing .
  • Spectroscopy : NMR and IR data (as in ) would confirm the amide bond (C=O stretch ~1650 cm⁻¹) and tetrazole ring (N-H stretch ~3400 cm⁻¹) .

Biological Activity

N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interaction with G protein-coupled receptors (GPCRs), particularly GPR35, as well as its structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1574300-21-2

The structure features a cycloheptyl group, a benzamide moiety, and a tetrazole ring, which are critical for its biological activity.

GPR35 Agonism

Recent studies highlight the role of this compound as a potent agonist of GPR35. This receptor is implicated in various physiological processes, including pain modulation and inflammatory responses. The compound was tested using dynamic mass redistribution (DMR) assays on HT-29 cells, which endogenously express GPR35. Results indicated that the compound induces a dose-dependent DMR response, suggesting effective receptor activation .

Structure-Activity Relationship (SAR)

The introduction of the tetrazole moiety significantly enhances the potency of compounds in this class. For instance, SAR analyses demonstrated that specific substituents at the para-position of the benzamide greatly influence agonistic activity. Compounds with methoxy or bromo substituents exhibited EC₅₀ values as low as 0.059 μM, indicating high potency .

CompoundSubstituentEC₅₀ (μM)
7aMethoxy0.059
7bBromo0.086
6aTrifluoromethyl3.65

This table summarizes the potency of various derivatives based on their structural modifications.

Pain and Inflammation

In a pharmacodynamic study involving animal models, this compound demonstrated significant analgesic effects comparable to standard pain relief medications. The mechanism appears to be linked to its action on GPR35, which modulates pain pathways in the central nervous system .

Xanthine Oxidase Inhibition

Another area of research explored the compound's potential as an inhibitor of xanthine oxidase (XO). While primarily focused on related compounds, studies indicate that tetrazole-containing derivatives can effectively inhibit XO activity, suggesting a broader therapeutic application for N-cycloheptyl derivatives in managing conditions like gout and hyperuricemia .

Q & A

Q. Characterization :

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent connectivity (e.g., cycloheptyl protons at δ 1.4–2.1 ppm).
  • Mass spectrometry (LCMS) : To verify molecular weight (e.g., [M+H]+^+ peak).
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N content.

Basic: How can researchers monitor reaction progress and identify impurities during synthesis?

Answer:

  • Thin-layer chromatography (TLC) : Use silica plates with UV-active spots; track disappearance of starting materials (e.g., Rf shift).
  • HPLC/MS : Detect intermediates and byproducts in real-time (e.g., tetrazole ring stability).
  • Inert atmosphere : Prevent oxidation of tetrazole moieties by using nitrogen/argon (critical for reproducibility).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Single-crystal growth : Use slow evaporation (e.g., ethanol/water mix) to obtain diffraction-quality crystals.
  • SHELX refinement : Employ SHELXL for structure solution and refinement (e.g., anisotropic displacement parameters for tetrazole rings).
  • Validation : Check CIF files for geometric outliers (e.g., bond angles in the cycloheptyl group).

Advanced: How to design biological activity assays for this compound?

Answer:

  • Target selection : Prioritize enzymes/receptors with known tetrazole interactions (e.g., angiotensin II receptors, as in ).
  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} via fluorometric/colorimetric kits (e.g., NADH-coupled assays).
    • Cell viability : Use MTT assay on cancer cell lines (e.g., HepG2).
  • Negative controls : Include structurally similar but inactive analogs to confirm specificity.

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Replicate conditions : Standardize assay parameters (e.g., pH, serum concentration).
  • Metabolic stability : Test compound stability in liver microsomes (e.g., CYP450 metabolism).
  • Computational docking : Use AutoDock Vina to model interactions (e.g., tetrazole’s role in hydrogen bonding).

Advanced: What strategies optimize synthetic yield and scalability?

Answer:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance tetrazole cycloaddition efficiency.
  • Catalyst optimization : Test transition metals (e.g., CuI for click chemistry).
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 4 hours).

Basic: What are the stability considerations for storage and handling?

Answer:

  • Light sensitivity : Store in amber vials at 2–8°C (tetrazoles degrade under UV light).
  • Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond.

Advanced: How to computationally predict pharmacokinetic properties?

Answer:

  • ADMET profiling : Use SwissADME or ADMETLab to estimate:
    • LogP : ~3.2 (moderate lipophilicity).
    • BBB permeability : Likely low due to benzamide polarity.
  • Molecular dynamics : Simulate blood-brain barrier penetration with GROMACS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.